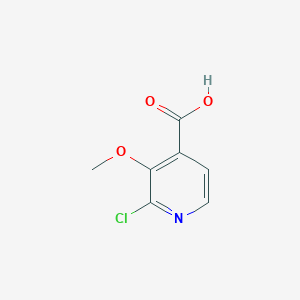

![molecular formula C8H7ClN2O2 B2981838 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride CAS No. 2490404-66-3](/img/structure/B2981838.png)

1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

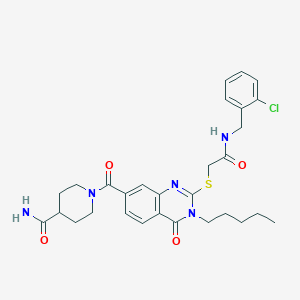

1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H6N2 . It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound . This compound is related to a class of compounds that have shown potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[3,2-b]pyridine derivatives, including this compound, involves complex chemical reactions . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography . The exact molecular structure of this specific compound is not provided in the available resources.Scientific Research Applications

Synthesis Methods and Derivatives

1H-Pyrrolo[3,2-b]pyridine derivatives have been the focus of various synthesis methods, demonstrating the chemical versatility of this compound. For example, a variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles underwent condensation with 1,3-dicarbonyl compounds to yield 1H-pyrrolo[2,3-b]pyridines in one stage, showcasing a novel synthetic route from 1-substituted 2-aminopyrroles (Brodrick & Wibberley, 1975). This approach highlights the compound's potential for generating various pharmacologically relevant structures.

Metal-Organic Frameworks (MOFs)

The interaction of pyridine derivatives with metal ions to form metal-organic frameworks (MOFs) presents another area of significant interest. For instance, a metal-organic framework was synthesized through hydrothermal reactions involving nickel(II) nitrate, forming a polycatenane-like structure. This MOF featured discrete acyclic trimeric and nonameric water clusters, demonstrating the compound's utility in creating complex nanostructures with potential applications in catalysis, gas storage, and separation technologies (Ghosh & Bharadwaj, 2005).

Molecular Recognition and Functionalization

The structural and functional versatility of 1H-Pyrrolo[3,2-b]pyridine derivatives extends to molecular recognition and functionalization. For example, the design of water-soluble receptors based on calix[4]pyrrole modified with carboxylic acids or amino groups on the aryl extended calix[4]pyrrole skeleton enabled the effective binding of aromatic N-oxides in water. This capability underscores the potential of 1H-Pyrrolo[3,2-b]pyridine derivatives in sensing applications, highlighting their role in hydrogen bonding, pi-pi, CH-pi, and hydrophobic interactions (Verdejo, Gil-Ramírez, & Ballester, 2009).

Mechanism of Action

Target of Action

The primary target of 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .

Biochemical Pathways

The inhibition of FGFRs by 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in various biological processes such as cell proliferation, migration, and angiogenesis .

Pharmacokinetics

Similar compounds have shown high total clearance and low oral bioavailability . These properties can impact the compound’s bioavailability and efficacy.

Result of Action

The inhibition of FGFRs by 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride can lead to a decrease in cell proliferation and an increase in apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

The action of 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions

Future Directions

The future directions for research on 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . More research is needed to fully understand their synthesis, chemical reactions, and physical and chemical properties.

Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride has been shown to interact with various enzymes and proteins. For instance, derivatives of this compound have been found to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . The interaction between this compound and FGFRs can influence these processes, potentially leading to therapeutic effects .

Cellular Effects

In cellular studies, this compound has been found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, this compound significantly inhibited the migration and invasion of 4T1 cells . These effects are likely due to the compound’s interaction with FGFRs, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to FGFRs, leading to the inhibition of these receptors . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in various cellular processes, including cell proliferation and migration . By inhibiting FGFRs, this compound can influence these processes at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. For instance, the compound has been found to significantly reduce the migration and invasion abilities of 4T1 cells after 24 hours of treatment

Properties

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-3-9-6-2-4-10-7(5)6;/h1-4,10H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSAJZBTPVUNAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=CN=C21)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(4,4-Difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2981760.png)

![2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide](/img/structure/B2981764.png)

![N-[2-(3-Chlorophenyl)-2-methoxypropyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2981765.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate](/img/structure/B2981766.png)

![7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2981767.png)

![5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981768.png)

![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2981777.png)